An In-depth Technical Guide to (1-Fluorocyclobutyl)methanamine Hydrochloride: Properties, Synthesis, and Analysis
An In-depth Technical Guide to (1-Fluorocyclobutyl)methanamine Hydrochloride: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Fluorocyclobutyl)methanamine hydrochloride is a fluorinated aliphatic amine that holds significant interest for medicinal chemistry and drug discovery. The incorporation of a fluorine atom and a cyclobutyl moiety into a small molecule can profoundly influence its physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small size, can modulate pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The rigid cyclobutyl scaffold introduces a three-dimensional element that can be crucial for optimizing ligand-receptor interactions. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and analytical methodologies for (1-Fluorocyclobutyl)methanamine hydrochloride.
Physicochemical Properties
The hydrochloride salt of (1-Fluorocyclobutyl)methanamine exists as a solid, and like many amine hydrochlorides, it is expected to be soluble in water and some polar organic solvents. A summary of its key physical and chemical identifiers is presented in Table 1.
Table 1: Physical and Chemical Properties of (1-Fluorocyclobutyl)methanamine Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | (1-Fluorocyclobutyl)methanamine hydrochloride | N/A |
| CAS Number | 1462885-81-9 | [3][4][5] |
| Molecular Formula | C5H11ClFN | [3][5] |
| Molecular Weight | 139.60 g/mol | [3] |
| Physical State | Solid | |
| Storage Conditions | Store in a dry, sealed container, at 2-8°C under an inert atmosphere.[3] | N/A |
| Purity | Commercially available at ≥95% or ≥97% purity.[3][4] | N/A |
Synthesis and Purification
A likely synthetic pathway to (1-Fluorocyclobutyl)methanamine hydrochloride commences with the reduction of 1-fluorocyclobutanecarbonitrile, followed by salt formation with hydrochloric acid.
Synthesis Workflow
Caption: Synthetic workflow for (1-Fluorocyclobutyl)methanamine hydrochloride.
Experimental Protocol: Synthesis
Step 1: Reduction of 1-Fluorocyclobutanecarbonitrile to (1-Fluorocyclobutyl)methanamine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-fluorocyclobutanecarbonitrile in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the completion of the reduction.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash them thoroughly with the solvent used in the reaction.
-
Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (1-Fluorocyclobutyl)methanamine free base.
Step 2: Formation of (1-Fluorocyclobutyl)methanamine Hydrochloride
-
Dissolve the crude (1-Fluorocyclobutyl)methanamine in a suitable anhydrous solvent such as diethyl ether or isopropanol.[6]
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (HCl) in the same solvent (or bubble gaseous HCl through the solution) until the solution is acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold solvent.
Experimental Protocol: Purification
Recrystallization is a common and effective method for purifying amine hydrochloride salts.[2][6][7][8]
-
Dissolve the crude (1-Fluorocyclobutyl)methanamine hydrochloride in a minimum amount of a suitable hot solvent. A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) is often effective.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the pure crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for confirming the identity and purity of (1-Fluorocyclobutyl)methanamine hydrochloride.
Analytical Workflow
Caption: Analytical workflow for structure and purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.[9] The chemical shifts will be influenced by the solvent used.[10][11][12]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aminomethyl protons (CH₂-NH₃⁺) and the cyclobutyl protons. The protons on the carbon adjacent to the fluorine will exhibit coupling to the ¹⁹F nucleus. The protons of the ammonium group may appear as a broad singlet and their chemical shift can be concentration and solvent dependent.[1]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclobutyl ring and the aminomethyl carbon. The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant.[13]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Cyclobutyl CH₂ | 1.5 - 2.5 | 20 - 40 | Complex multiplets due to diastereotopicity and coupling to fluorine. |
| CH₂-NH₃⁺ | ~3.0 - 3.5 | ~40 - 50 | Shifted downfield due to the adjacent ammonium group. |
| C-F | N/A | ~80 - 100 | Large ¹JCF coupling constant. |
| NH₃⁺ | Variable (broad singlet) | N/A | Chemical shift is solvent and concentration dependent.[1] |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.[14][15]
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, broad |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong |
| N-H Bend (Ammonium) | 1600 - 1500 | Medium |
| C-F Stretch | 1100 - 1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free base after the loss of HCl. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The predicted m/z for the protonated molecule [M+H]⁺ is 104.0870.[16]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound.[9][17][18]
Illustrative HPLC Method:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is appropriate as the molecule lacks a strong chromophore.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Safety and Handling
(1-Fluorocyclobutyl)methanamine hydrochloride is classified as a hazardous substance.[3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
(1-Fluorocyclobutyl)methanamine hydrochloride is a valuable building block for the synthesis of novel chemical entities in drug discovery. This guide has provided a detailed overview of its physical and chemical properties, a plausible and detailed synthetic route, and a comprehensive analytical workflow for its characterization. Adherence to the described synthetic and analytical protocols, along with strict observation of safety precautions, will enable researchers to confidently utilize this compound in their research and development endeavors.
References
-
Khan, R. A., et al. "Purification of organic hydrochloride salt?" ResearchGate, 2017. [Link]
-
Starkey, L. S. 1H NMR Chemical Shifts. Chemistry Connected. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
Patil, S. D., et al. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152." ResearchGate, 2015. [Link]
- Shackelford, S. A. "Recovery of amines from by-product chloride salts.
-
Domasevitch, K. V., et al. "How to recrystallization amine compound and it is not soluble in common organic solvents." ResearchGate, 2021. [Link]
-
Patil, S. D., et al. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152." PubMed Central, 2011. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Mary, Y. Sheeba, et al. "FT-IR and FT-Raman spectra, molecular structure and first-order molecular hyperpolarizabilities of a potential antihistaminic drug, cyproheptadine HCl." PubMed, 2015. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Li, Y., et al. "Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol." ResearchGate, 2023. [Link]
-
Stepanova, A. V., et al. "Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study." MDPI, 2023. [Link]
-
University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
Li, Y., et al. "(PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol." ResearchGate, 2023. [Link]
-
PubChem. (1-fluorocyclobutyl)methanamine hydrochloride. [Link]
-
ChemBK. (1-Fluorocyclobutyl)methanamine hydrochloride. [Link]
Sources
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. Purification [chem.rochester.edu]
- 3. amfluoro.com [amfluoro.com]
- 4. labsolu.ca [labsolu.ca]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. FT-IR and FT-Raman spectra, molecular structure and first-order molecular hyperpolarizabilities of a potential antihistaminic drug, cyproheptadine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. PubChemLite - (1-fluorocyclobutyl)methanamine hydrochloride (C5H10FN) [pubchemlite.lcsb.uni.lu]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]



